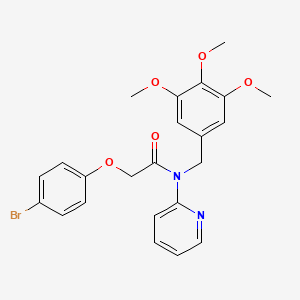![molecular formula C24H30FN3O4S B11350147 {1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11350147.png)
{1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(2-methoxyphenyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine and piperazine ring, both of which are functionalized with fluorophenyl and methoxyphenyl groups, respectively. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Sulfonylation: The methanesulfonyl group is added through a sulfonylation reaction, often using methanesulfonyl chloride as the sulfonylating agent.
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving suitable precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using a methoxybenzene derivative.
Coupling of the Two Rings: The final step involves coupling the piperidine and piperazine rings through a carbonylation reaction, often using a carbonylating agent such as phosgene or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(2-methoxyphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic medium).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(2-methoxyphenyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and methoxyphenyl groups facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(4-Chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(2-methoxyphenyl)piperazine
- 1-{1-[(4-Bromophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(2-methoxyphenyl)piperazine
- 1-{1-[(4-Methylphenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(2-methoxyphenyl)piperazine
Uniqueness
1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-(2-methoxyphenyl)piperazine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness can influence its binding affinity to molecular targets and its overall chemical behavior.
Properties
Molecular Formula |
C24H30FN3O4S |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H30FN3O4S/c1-32-23-5-3-2-4-22(23)26-14-16-27(17-15-26)24(29)20-10-12-28(13-11-20)33(30,31)18-19-6-8-21(25)9-7-19/h2-9,20H,10-18H2,1H3 |
InChI Key |
SLCOPCLDQKOSJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide](/img/structure/B11350082.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11350093.png)


![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B11350126.png)
![5-(3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11350128.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11350134.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B11350142.png)
![1-(benzylsulfonyl)-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11350169.png)
![2-(2,3-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11350176.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11350177.png)
![2-(2-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B11350184.png)
